molecular formula C15H22O3 B091254 Ethyl 3-(1-adamantyl)-3-oxopropanoate CAS No. 19386-06-2

Ethyl 3-(1-adamantyl)-3-oxopropanoate

Cat. No.: B091254
CAS No.: 19386-06-2
M. Wt: 250.33 g/mol
InChI Key: FOISHGXCIBGQJU-UHFFFAOYSA-N
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Description

Ethyl 3-(1-adamantyl)-3-oxopropanoate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts distinct physical and chemical properties to its derivatives

Scientific Research Applications

Ethyl 3-(1-adamantyl)-3-oxopropanoate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting viral infections and neurological disorders.

    Materials Science: Its unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of intricate molecular architectures.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Safety and Hazards

Ethyl 3-(1-adamantyl)-3-oxopropionate is classified as a combustible liquid . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-adamantyl)-3-oxopropanoate typically involves the reaction of 1-adamantylamine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-adamantyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Comparison with Similar Compounds

Ethyl 3-(1-adamantyl)-3-oxopropanoate can be compared with other adamantane derivatives, such as:

    1-Adamantylamine: A precursor in the synthesis of various adamantane-based compounds.

    1-Adamantanol: An alcohol derivative with applications in organic synthesis and materials science.

    1-Adamantanecarboxylic acid: A carboxylic acid derivative used in the synthesis of pharmaceuticals and advanced materials.

The uniqueness of this compound lies in its ester functionality, which allows for further chemical modifications and enhances its versatility in various applications.

Properties

IUPAC Name

ethyl 3-(1-adamantyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-18-14(17)6-13(16)15-7-10-3-11(8-15)5-12(4-10)9-15/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOISHGXCIBGQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172997
Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19386-06-2
Record name Ethyl 3-(adamant-1-yl)-3-oxopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19386-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019386062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl beta-tricyclo(3.3.1.13,7)decyl-beta-oxopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl β-tricyclo[3.3.1.13,7]decyl-β-oxopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key chemical reactions of Ethyl 3-(1-adamantyl)-3-oxopropanoate highlighted in the research?

A1: The research paper "Reaction of this compound with fluorobenzoyl chlorides" [] focuses on the reaction of this compound with various fluorobenzoyl chlorides. [] This reaction leads to the formation of novel adamantyl-substituted pyrazolone derivatives. [] The study explores the influence of different fluorobenzoyl chloride substituents on the reaction outcome.

Q2: Why is the synthesis of adamantyl-substituted pyrazolones significant?

A2: Pyrazolones are an important class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. [] Introducing an adamantyl group into the pyrazolone structure can potentially enhance these activities or introduce new ones due to the unique lipophilic and steric properties of the adamantyl cage. This is explored in the paper "Synthesis and Some Chemical Transformations of Adamantyl-Substituted Pyrazolones." []

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